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Compound of Interest

Compound Name: 3,5-Dimethylbenzaldehyde

Cat. No.: B1265933 Get Quote

This guide provides an in-depth overview of the spectroscopic data for 3,5-
dimethylbenzaldehyde (C₉H₁₀O), a key aromatic aldehyde in various chemical syntheses.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis.

Molecular Structure
IUPAC Name: 3,5-dimethylbenzaldehyde[1] CAS Registry Number: 5779-95-3[2][3] Molecular

Formula: C₉H₁₀O[2][3][4][5] Molecular Weight: 134.17 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds.[6] For 3,5-dimethylbenzaldehyde, both ¹H and ¹³C NMR provide characteristic

signals that correspond to its unique arrangement of protons and carbon atoms.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3,5-dimethylbenzaldehyde is characterized by four distinct signals.

The data presented below was acquired in a chloroform-d (CDCl₃) solvent.[7]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.95 Singlet (s) 1H
Aldehyde proton (-

CHO)

7.49 Singlet (s) 2H
Aromatic protons (H-

2, H-6)

7.26 Singlet (s) 1H Aromatic proton (H-4)

2.39 Singlet (s) 6H
Methyl protons (2 x -

CH₃)

Data sourced from literature.[7]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

spectrum for 3,5-dimethylbenzaldehyde in CDCl₃ shows the following peaks.[7]

Chemical Shift (δ) ppm Assignment

192.8 Aldehyde carbon (C=O)

138.8 Aromatic carbons (C-3, C-5)

136.6 Aromatic carbon (C-1)

136.2 Aromatic carbon (C-4)

127.6 Aromatic carbons (C-2, C-6)

21.1 Methyl carbons (-CH₃)

Data sourced from literature.[7]

Experimental Protocol for NMR Spectroscopy
A standard procedure for obtaining NMR spectra of a solid organic compound like 3,5-
dimethylbenzaldehyde is as follows:
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Sample Preparation: Accurately weigh between 5-25 mg for ¹H NMR or 50-100 mg for ¹³C

NMR of the compound.[8][9] Dissolve the sample in approximately 0.6-0.7 mL of a suitable

deuterated solvent, such as chloroform-d (CDCl₃), which is commonly used for nonpolar

organic compounds.[6][10] The sample should be fully dissolved; gentle vortexing or

sonication can be used to aid dissolution.[10]

Filtration and Transfer: To ensure a homogenous magnetic field, it is crucial to remove any

solid particles.[9] Filter the solution through a small plug of glass wool in a Pasteur pipette

directly into a clean, high-quality 5 mm NMR tube.[9]

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added to the solvent.[6][8]

Data Acquisition: Place the NMR tube into the spectrometer. The instrument is then set to

lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic

field is then shimmed to maximize its homogeneity, which improves spectral resolution. The

probe is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired using a set

pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.[11]

Significant IR Absorption Bands
The IR spectrum of 3,5-dimethylbenzaldehyde exhibits characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~2920 Medium-Strong
C-H stretch (aromatic and

methyl)

~2820, ~2720 Medium
C-H stretch (aldehyde, Fermi

doublet)

~1700 Strong
C=O stretch (aldehyde

carbonyl)

~1600, ~1460 Medium C=C stretch (aromatic ring)

~1380 Medium C-H bend (methyl)

~880 Strong
C-H bend (aromatic, indicating

substitution pattern)

Note: Specific peak positions can vary slightly depending on the sampling method.

Experimental Protocol for IR Spectroscopy
For a solid sample like 3,5-dimethylbenzaldehyde, a common method for obtaining an IR

spectrum is the thin solid film method:

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few

drops of a volatile solvent like methylene chloride or acetone.[12]

Film Deposition: Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or

KBr).[12]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of

the solid compound on the plate.[12]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum. If the peaks are too intense, the film is too thick and can be thinned by

washing the plate and repeating the process with a more dilute solution. If the peaks are too

weak, another drop of the solution can be added and the solvent evaporated.[12]
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Alternatively, an Attenuated Total Reflectance (ATR) FT-IR spectrometer can be used, which

requires placing a small amount of the solid directly onto the ATR crystal.[13]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules.[14] It provides information about the molecular weight and the

fragmentation pattern of a compound.

Mass Spectral Data (Electron Ionization)
Under electron ionization (EI), 3,5-dimethylbenzaldehyde produces a characteristic

fragmentation pattern.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

134 High Molecular ion [M]⁺

133 High [M-H]⁺

105 Medium [M-CHO]⁺

77 Medium Phenyl fragment [C₆H₅]⁺

Data is based on typical fragmentation patterns for benzaldehydes.

Experimental Protocol for Mass Spectrometry
A general procedure for obtaining an electron ionization mass spectrum is as follows:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized in a vacuum.[15]

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-

energy beam of electrons. This process, known as electron ionization (EI), knocks an

electron off a molecule to form a positively charged molecular ion (a radical cation).[15][16]
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Fragmentation: The high energy of the ionization process causes the molecular ions to

fragment into smaller, characteristic charged fragments and neutral species.[15][17]

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are

accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.

The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[16]

Detection: A detector records the abundance of ions at each m/z value. The resulting data is

plotted as a mass spectrum, showing the relative abundance of each ion.[16]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-dimethylbenzaldehyde, from initial sample handling to final

structural determination.
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1. Sample Handling

2. Spectroscopic Analysis

3. Data Acquisition & Processing

4. Structural Determination

Compound of Interest
(3,5-Dimethylbenzaldehyde)

Sample Preparation
(Dissolving, Filtering)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Instrumental Data
Acquisition

Data Processing
(Fourier Transform, Baseline Correction)

Spectral Interpretation
(Peak Assignment, Fragmentation Analysis)

Structure Elucidation &
Verification

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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